Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
CAS No.: 2411179-93-4
Cat. No.: VC5952937
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411179-93-4 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.78 |
| IUPAC Name | tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10-;/m1./s1 |
| Standard InChI Key | HDVSCPQXGLYSFG-KXUCPTDWSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula, C₁₂H₂₃ClN₂O₂, reflects its hybrid architecture, combining a bicyclic amine framework with a carbamate-protecting group. The azabicyclo[3.2.1]octane system consists of a seven-membered ring with bridgehead nitrogen, while the tert-butyl carbamate group provides steric bulk and hydrolytic stability . The stereochemistry, specified as (1R,3R,5S), is critical for its three-dimensional conformation and potential receptor-binding interactions.
Key molecular descriptors include:
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IUPAC Name: tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride
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InChIKey: FAJOKGXZZTZLAU-CVLICLBHSA-N
The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive amines. X-ray crystallography or NMR studies would further elucidate its spatial arrangement, though such data remain unpublished.
Synthesis and Preparation Strategies
Synthesizing this compound involves sequential organic transformations to construct the bicyclic core and introduce functional groups. A representative pathway, as detailed in search results, proceeds as follows:
Formation of the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is typically assembled via intramolecular cyclization of a precursor amine. For example, a pyrrolidine derivative may undergo ring expansion using a dihaloalkane under basic conditions to form the bridged structure . Stereochemical control at the 1R,3R,5S positions is achieved through chiral catalysts or resolution techniques .
Carbamate Protection
The free amine on the bicyclic system is protected as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). This step prevents unwanted side reactions during subsequent modifications .
Hydrochloride Salt Formation
The Boc-protected amine is treated with hydrochloric acid in a solvent such as diethyl ether or dichloromethane, yielding the hydrochloride salt. This improves crystallinity and storage stability .
Example Synthesis Protocol
A 2023 study (source ) describes coupling the bicyclic amine with 3-bromo-4-chlorobenzoic acid using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and TEA in tetrahydrofuran (THF) at 50°C. After purification via silica gel chromatography, the product is isolated in moderate yield.
Future Research Directions
Three priority areas emerge for further investigation:
Mechanistic Studies
Elucidating the compound’s molecular targets via binding assays (e.g., radioligand displacement) could clarify its therapeutic potential.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the carbamate group or bicyclic ring may enhance selectivity and potency .
Preclinical Development
Toxicity profiling and pharmacokinetic studies in animal models are prerequisites for clinical translation .
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